molecular formula C19H23ClN6O2 B1673675 1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl- CAS No. 81996-46-5

1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-

Cat. No.: B1673675
CAS No.: 81996-46-5
M. Wt: 402.9 g/mol
InChI Key: NIDVDYQCGWISJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KMUP-1 involves multiple steps, starting with the preparation of the xanthine core structure. The key steps include:

Industrial Production Methods

Industrial production of KMUP-1 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

KMUP-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

KMUP-1 has a wide range of scientific research applications, including:

Mechanism of Action

KMUP-1 exerts its effects through multiple pathways:

Comparison with Similar Compounds

KMUP-1 is unique compared to other xanthine derivatives due to its dual action as a phosphodiesterase inhibitor and G-protein coupled receptor modulator. Similar compounds include:

KMUP-1 stands out due to its broader range of pharmacological activities and potential therapeutic applications .

Properties

CAS No.

81996-46-5

Molecular Formula

C19H23ClN6O2

Molecular Weight

402.9 g/mol

IUPAC Name

7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-6-4-3-5-14(15)20/h3-6,13H,7-12H2,1-2H3

InChI Key

NIDVDYQCGWISJZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl

Appearance

Solid powder

81996-46-5

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KMUP 1
KMUP-1
KMUP1 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-
Reactant of Route 2
Reactant of Route 2
1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-
Reactant of Route 3
1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-
Reactant of Route 4
Reactant of Route 4
1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-
Reactant of Route 5
Reactant of Route 5
1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-
Reactant of Route 6
1H-Purine-2,6-dione, 7-(2-(4-(2-chlorophenyl)-1-piperazinyl)ethyl)-3,7-dihydro-1,3-dimethyl-

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